2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid
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Overview
Description
“2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid” is a chemical compound with the CAS Number: 1936276-02-6 . It has a molecular weight of 241.29 . The compound is stored at 4°C and is in powder form . The IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)-3-vinylazetidin-3-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-5-12(6-9(14)15)7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4°C . It has a molecular weight of 241.29 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Novel β-Lactams and Antibacterial Activity
The compound is involved in the synthesis of new 7-acylamino-2-iso-oxacephem-4-carboxylic acids, showcasing a method that employs clayfen for the preparation of benzyl 2,3-dioxobutyrate, which reacts with N(1)-unsubstituted β-lactams to produce acetoacetic esters. These esters, through ring closure, lead to tert-butyl 2-iso-oxa-cephem-4-carboxylates with significant antibacterial activity against Gram-positive microorganisms (Tombor et al., 1995).
Carbonylation Catalysis
This compound also plays a role in the carbonylation of alcohols and ethers to form carboxylic acids and esters, catalyzed by zeolites and Keggin polyoxometallate clusters. This process, known as the Koch reaction, illustrates the conversion of surface alkyl groups to acylium ions, further forming carboxylic acids and esters, highlighting its significance in the synthesis of pivalic acid from tert-butyl alcohol on acidic zeolites (Cheung et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-12(6-9(14)15)7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVLQUMDJJEKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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